molecular formula C9H18O6 B186880 3,4-O-Isopropylidene-D-mannitol CAS No. 3969-84-4

3,4-O-Isopropylidene-D-mannitol

Cat. No. B186880
CAS RN: 3969-84-4
M. Wt: 222.24 g/mol
InChI Key: YCOMFYACDCWMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-O-Isopropylidene-D-mannitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H18O6 .


Synthesis Analysis

The synthesis of 3,4-O-Isopropylidene-D-mannitol involves several steps. The process starts with D-mannitol, which is charged with freshly-distilled 1,2-dimethoxyethane and 2,2-dimethoxypropane . The mixture is heated to reflux until it becomes clear, and then pyridine is added. After cooling to room temperature, the solution is concentrated to yield a crude solid product .


Molecular Structure Analysis

The molecular structure of 3,4-O-Isopropylidene-D-mannitol is characterized by four defined stereocentres . The molecular weight is 222.24 .


Physical And Chemical Properties Analysis

3,4-O-Isopropylidene-D-mannitol is a solid substance . It has a melting point of 85-88 °C . The specific rotation [α]20/D is +29°, c = 3 in H2O .

Scientific Research Applications

1. Nuclear Magnetic Resonance Spectroscopy

  • Summary of Application : The compound “3,4-O-bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol” was synthesized and characterized using various techniques including TLC, FTIR, NMR, and HRMS. The simulation of 1H NMR provided a spectrum that was superimposable with the experimental counterpart .
  • Methods of Application : The synthesis involved two subsequent steps starting from commercially available D-mannitol. The target compound was then characterized using TLC, FTIR, NMR, and HRMS techniques .
  • Results or Outcomes : The simulation of 1H NMR afforded a spectrum superimposable with the experimental counterpart. This result assists in predicting the dynamic conformation of the alkyne in chloroform .

2. Biochemical Assay Reagent

  • Summary of Application : “3,4-O-Isopropylidene-D-mannitol” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

3. Medication Fabrication

  • Summary of Application : “3,4-O-Isopropylidene-D-mannitol” demonstrates exceptional attributes and is prominently leveraged to fabricate medications targeting cardiovascular anomalies, diabetes, as well as neurodegenerative disorders .

4. Life Science Research

  • Summary of Application : “3,4-O-Isopropylidene-D-mannitol” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Safety And Hazards

The safety data sheet for 3,4-O-Isopropylidene-D-mannitol advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

(1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOMFYACDCWMMD-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(CO)O)C(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)[C@@H](CO)O)[C@@H](CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-O-Isopropylidene-D-mannitol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-O-Isopropylidene-D-mannitol
Reactant of Route 2
Reactant of Route 2
3,4-O-Isopropylidene-D-mannitol
Reactant of Route 3
3,4-O-Isopropylidene-D-mannitol
Reactant of Route 4
3,4-O-Isopropylidene-D-mannitol
Reactant of Route 5
3,4-O-Isopropylidene-D-mannitol
Reactant of Route 6
Reactant of Route 6
3,4-O-Isopropylidene-D-mannitol

Citations

For This Compound
156
Citations
K Gawronska - Carbohydrate research, 1988 - Elsevier
The 2,3:4,5- (8) and 2,4:3,5-di-O-isopropylidene (10) derivatives of d-mannitol have been prepared from 1,6-di-O-benzoyl-d-mannitol and their structures established by 13 Cn.mr …
Number of citations: 13 www.sciencedirect.com
A Salis, MC Pinna, S Murgia, M Monduzzi - Journal of Molecular Catalysis B …, 2004 - Elsevier
Two new mannitol ester based non-ionic surfactants were synthesised using immobilised lipases. The synthesis started from mannitol derivatives having two of the six hydroxyls …
Number of citations: 18 www.sciencedirect.com
L Romero-Azogil, E Benito, AM de Ilarduya… - … degradation and stability, 2018 - Elsevier
The capacity of redox D-mannitol-based polyurethanes to modulate the glutathione response under physiological conditions, as well as their effectiveness for sustained and site-specific …
Number of citations: 16 www.sciencedirect.com
J Kuszmann, P Sohár - Carbohydrate Research, 1974 - Elsevier
Abstract Treatment of 2,4-di-O-acetyl-3,5-di-O-methanesulphonyl- 1,6-di-O-p-tolylsulphonyl-D-mannitol (5) with methanol-hydrochloric acid gave 2,5-anhydro-4-O-methanesulphonyl-1,6…
Number of citations: 11 www.sciencedirect.com
M Wolfrom, J Wehrmüller, E Swan… - The Journal of Organic …, 1958 - ACS Publications
The preparation of polymers containing carbo-hydrate repeating units has been of considerable interest in recentyears. 2 The preparation of a polyamine containing carbohydrate units …
Number of citations: 5 pubs.acs.org
H Junicke, D Steinborn - Inorganica chimica acta, 2003 - Elsevier
[PtMe 3 (Me 2 CO) 3 ]BF 4 (1) reacts in acetone with d-mannitol (L1) in a 2:1 stoichiometry yielding platinum(IV) complexes of the type [(PtMe 3 ) 2 L](BF 4 ) 2 with d-mannitol (2, L=L1) …
Number of citations: 14 www.sciencedirect.com
M Mancera, I Roffé, M Rivas, C Silva, JA Galbis - Carbohydrate research, 2002 - Elsevier
1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-d-mannitol (and its l-iditol analogue) suitable for their utilization as monomers in the preparation of linear polyamides are described. …
Number of citations: 25 www.sciencedirect.com
J Kuszmann - Carbohydrate Research, 1979 - Elsevier
For studying the structure-activity relationship of cytostatically active hexitol derivatives, 1,6-dibromo-1,6-dideoxy-3,4-di O-methyl-d-mannitol (4), -l-iditol (5), -d-glucitol (6), and -galactitol …
Number of citations: 17 www.sciencedirect.com
Y Ishido, H Komura, T Yoshino - Carbohydrate Research, 1976 - Elsevier
Fusion of 1,2;3,4-di-O-isopropylidene-d-mannitol 5,6-carbonate (1) with nitrogen heterocycles in the presence of catalytic amounts of tetraethylammonium bromide (9) and with p-…
Number of citations: 2 www.sciencedirect.com
L Romero-Azogil, E Benito, MG García-Martín… - European Polymer …, 2017 - Elsevier
Disulfide bond-containing polymers are the most widely explored stimuli-responsive materials used as drug delivery carriers, especially in cancer therapeutics. However, they are …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.